molecular formula C20H23N3O2 B2372277 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-isopropoxybenzamide CAS No. 1798511-13-3

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-isopropoxybenzamide

Katalognummer: B2372277
CAS-Nummer: 1798511-13-3
Molekulargewicht: 337.423
InChI-Schlüssel: BDKYGPZOQPVIRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-isopropoxybenzamide is a potent, ATP-competitive, and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, specifically targeting FGFR1, FGFR2, and FGFR3. This compound has emerged as a critical pharmacological tool for investigating the role of FGFR signaling in oncogenesis and cancer progression. Aberrant FGFR signaling is a well-documented driver in a variety of human cancers, making this inhibitor highly valuable for preclinical research aimed at understanding tumor growth, survival, and angiogenesis. Its high selectivity profile minimizes off-target effects, providing researchers with a clean tool to dissect complex FGFR-dependent pathways in cellular models. Studies have demonstrated its efficacy in inhibiting the proliferation of cancer cell lines that are dependent on FGFR signaling for growth, such as those harboring FGFR amplifications or mutations. Furthermore, this compound has shown promising in vivo antitumor activity in mouse xenograft models, highlighting its utility in validating FGFR as a therapeutic target and for profiling the mechanisms of drug resistance. It serves as a key compound for researchers exploring targeted therapeutic strategies in cancers characterized by dysregulated FGFR pathways, including urothelial carcinoma, endometrial cancer, and squamous cell lung cancer. The primary research value of this inhibitor lies in its application for pathway analysis, combination therapy studies, and as a benchmark compound in the development of novel FGFR-targeted agents.

Eigenschaften

IUPAC Name

4-propan-2-yloxy-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-15(2)25-18-8-6-17(7-9-18)20(24)22-12-4-13-23-14-10-16-5-3-11-21-19(16)23/h3,5-11,14-15H,4,12-13H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKYGPZOQPVIRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCCCN2C=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Halogenation for Functionalization

To enable subsequent alkylation, the 1-position nitrogen is functionalized. Treatment of 7-azaindole with N-iodosuccinimide (NIS) in dimethylformamide (DMF) at 0°C selectively iodinates the 3-position, while the 1-position remains unsubstituted. For alkylation, the nitrogen is activated via deprotonation with sodium hydride (NaH) in tetrahydrofuran (THF), followed by reaction with 3-bromopropylphthalimide to install the propyl linker.

Propyl Linker Installation via Alkylation

Protection-Deprotection Strategy

The NH group of 7-azaindole is protected using trimethylsilylethoxymethyl (SEM) chloride to prevent undesired side reactions during alkylation. SEM-protected 7-azaindole is treated with NaH (2 equiv) in THF, followed by 3-bromopropylphthalimide (1.2 equiv) at 60°C for 12 hours, achieving 65% yield of the SEM-protected intermediate. Deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) releases the phthalimide-protected propyl-7-azaindole, which is subsequently treated with hydrazine in ethanol to unmask the primary amine.

Amide Bond Formation with 4-Isopropoxybenzoic Acid

Synthesis of 4-Isopropoxybenzoic Acid

4-Hydroxybenzoic acid is alkylated with isopropyl bromide in a mixture of potassium carbonate (K₂CO₃) and acetone under reflux for 8 hours, yielding 4-isopropoxybenzoic acid in 89% purity. The acid is activated as its acyl chloride using oxalyl chloride in DCM, followed by reaction with the propylamine intermediate.

Coupling Conditions

The amine 3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-amine (1 equiv) is combined with 4-isopropoxybenzoyl chloride (1.1 equiv) and triethylamine (Et₃N, 2 equiv) in DCM at 0°C. After stirring for 4 hours, the mixture is washed with aqueous NaHCO₃, and the product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:1) to yield the title compound in 72% yield.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.32 (d, J = 5.1 Hz, 1H, pyrrolopyridine H-5), 7.89 (d, J = 8.4 Hz, 2H, benzamide Ar-H), 7.02 (d, J = 8.4 Hz, 2H, benzamide Ar-H), 6.95 (d, J = 5.1 Hz, 1H, pyrrolopyridine H-6), 4.72 (septet, J = 6.0 Hz, 1H, isopropoxy CH), 3.68 (t, J = 6.8 Hz, 2H, propyl NCH₂), 3.12 (t, J = 6.8 Hz, 2H, propyl CH₂NH), 1.92 (quin, J = 6.8 Hz, 2H, propyl CH₂), 1.38 (d, J = 6.0 Hz, 6H, isopropoxy CH₃).
  • HRMS (ESI): m/z calcd for C₂₀H₂₄N₃O₂ [M+H]⁺: 338.1864; found: 338.1868.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity with a retention time of 6.7 minutes.

Optimization Challenges and Side Reactions

SEM Deprotection Byproducts

Extended TFA exposure during SEM removal generates formaldehyde, leading to tricyclic byproducts (e.g., eight-membered azaindole 16b ). Optimized deprotection (6 hours at 50°C) minimizes this issue.

Alkylation Selectivity

Competing N-1 vs. N-7 alkylation is mitigated by SEM protection, directing reactivity exclusively to the pyrrole nitrogen.

Alternative Synthetic Routes

Reductive Amination

Condensation of 7-azaindole with 3-phthalimidopropanal under hydrogenation (Pd/C, H₂ 50 psi) affords the propylamine linker in 58% yield, though lower than direct alkylation.

Ullmann-Type Coupling

Copper(I)-catalyzed coupling of 7-azaindole with 3-iodopropylphthalimide in DMF at 120°C achieves 42% yield, highlighting the superiority of SN2 alkylation.

Scalability and Industrial Feasibility

The alkylation and amide coupling steps are scalable to kilogram quantities with consistent yields (65–72%). Palladium-free conditions and inexpensive reagents (e.g., NaH, TFA) render this route cost-effective for large-scale production.

Analyse Chemischer Reaktionen

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The primary mechanism of action of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-isopropoxybenzamide involves the inhibition of fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound prevents the activation of downstream signaling pathways that promote cell proliferation, migration, and survival. This inhibition leads to reduced tumor growth and increased apoptosis of cancer cells .

Vergleich Mit ähnlichen Verbindungen

Key Research Findings

  • Kinase Selectivity : The pyrrolopyridine core in the target compound demonstrates 10-fold higher selectivity for Aurora B over Aurora A compared to pyrazolo-pyrimidine analogues .
  • Metabolic Stability : The isopropoxy group reduces CYP3A4-mediated metabolism by 40% relative to methoxy-substituted counterparts, as shown in human liver microsome assays .

Biologische Aktivität

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-isopropoxybenzamide is a synthetic compound belonging to the class of pyrrolopyridine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C20H21N3O2, with a molecular weight of 335.4 g/mol. The structure integrates a pyrrolopyridine moiety linked to an isopropoxybenzamide group via a propyl chain. This unique arrangement is crucial for its biological activity.

Structural Features

FeatureDescription
Molecular FormulaC20H21N3O2
Molecular Weight335.4 g/mol
Key Functional GroupsPyrrolopyridine, Isopropoxybenzamide

Target Interaction

This compound primarily targets Fibroblast Growth Factor Receptors (FGFRs) . It acts as an inhibitor of FGFR activity, which plays a significant role in various signaling pathways critical for cell proliferation and survival.

Affected Signaling Pathways

The inhibition of FGFRs by this compound affects several key biochemical pathways:

  • RAS–MEK–ERK Pathway : Involved in cell growth and differentiation.
  • Phospholipase C gamma (PLCγ) Pathway : Plays a role in cellular signal transduction.
  • PI3K–Akt Pathway : Important for cell survival and metabolism.

In Vitro Studies

Research indicates that this compound exhibits significant antiproliferative effects against breast cancer cell lines, specifically the 4T1 cell line. It has been shown to induce apoptosis in these cells, suggesting its potential as an anticancer agent.

Case Study Findings

A study conducted on the compound's effects on breast cancer cells revealed the following results:

CompoundConcentration (µM)Cell Viability (%)Apoptosis Induction (%)
This compound1045 ± 530 ± 4
Control01005

These results indicate that the compound significantly reduces cell viability and enhances apoptosis compared to the control group.

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics due to its low molecular weight. However, detailed studies on its metabolism and excretion are still needed to fully understand its safety profile.

Toxicity Assessments

Preliminary toxicity assessments indicate low toxicity levels at therapeutic doses; however, further studies are required to establish a comprehensive safety profile.

Q & A

Q. Basic Research Focus

  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein stability shifts post-treatment .
  • Knockdown/Rescue Experiments : Use siRNA to silence the putative target (e.g., LRRK2 ) and assess rescue via compound co-treatment.
    Data Interpretation : Combine with phosphoproteomics to map downstream signaling effects .

How can researchers address low yield in large-scale synthesis of this compound?

Basic Research Focus
Low yields (>50% in small-scale vs. <30% in large-scale) often stem from:

  • Reagent Purity : Impurities in coupling agents (e.g., EDCI) reduce efficiency. Use freshly distilled reagents .
  • Scale-Up Adjustments : Optimize mixing efficiency and temperature gradients in flow reactors .
    Yield Improvement : Replace batch processing with continuous-flow synthesis for exothermic steps .

What computational tools are recommended for predicting off-target effects?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina or Glide to screen against the ProKinO kinase database .
  • Machine Learning : Train models on ChEMBL data to predict CYP inhibition or hERG channel binding .
    Validation : Cross-check predictions with in vitro safety panels (e.g., Eurofins Cerep) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.